N-Acetyl-D-Norvaline
Description
Contextualization within Non-Proteinogenic Amino Acids and N-Acetylated Metabolites
N-Acetyl-D-norvaline belongs to a fascinating and diverse group of molecules known as non-proteinogenic amino acids. Unlike the 22 proteinogenic amino acids that are directly encoded by the universal genetic code to build proteins, non-proteinogenic amino acids are not. nih.gov Norvaline itself is an isomer of the more common amino acid valine and is considered a non-proteinogenic, unbranched-chain amino acid. researchgate.netresearchgate.net The presence of these "unnatural" amino acids in various organisms, from bacteria to humans, has challenged the long-held belief that only L-amino acids are biologically relevant and has opened up new fields of biochemical investigation. nih.govacs.org
The "N-acetyl" modification further defines the compound's identity. N-acetylation is a widespread and crucial biochemical reaction where an acetyl group (-COCH3) is transferred to the nitrogen atom of an amino group, often from a donor molecule like acetyl-CoA. nih.gov This process is a form of post-translational modification that can alter a protein's function, stability, and localization. researchgate.net Beyond proteins, many small molecules, including amino acids, exist in an N-acetylated state. researchgate.net These N-acetylated metabolites are involved in various metabolic pathways and can serve as biomarkers for certain metabolic diseases. researchgate.netnih.gov The N-acetylation of D-norvaline, therefore, creates a molecule with distinct chemical properties, such as enhanced stability and solubility, compared to its parent amino acid. tandfonline.com
Stereochemical Significance and Isomeric Considerations in Research
The stereochemistry of this compound is of paramount importance to its function and application in research. The "D" in its name signifies that it is the dextrorotatory enantiomer, or mirror image, of its more common biological counterpart, N-Acetyl-L-norvaline. For a long time, D-amino acids were considered biological rarities, primarily found in bacterial cell walls. acs.orgnih.gov However, accumulating evidence shows they are present and perform specific physiological roles in higher organisms, including mammals. acs.org57357.org For instance, D-serine and D-aspartate are now recognized as important neurotransmitters in the human brain. researchgate.net57357.org
This stereochemical distinction is critical in research for several reasons:
Enzymatic Specificity: Enzymes are highly stereospecific. An enzyme that recognizes and metabolizes an L-amino acid derivative will typically not interact with the D-enantiomer, or will do so with vastly different kinetics. This specificity is the basis for enzymatic resolution methods, where enzymes like acylase I are used to selectively hydrolyze the N-acetyl group from the L-isomer in a racemic mixture, allowing for the separation and purification of the D-isomer. tandfonline.comnih.gov
Biological Activity: The biological effects of a molecule are often dictated by its stereochemistry. In some cases, one enantiomer can be therapeutic while the other is inactive or even antagonistic. Therefore, synthesizing and studying the pure D-isomer of N-acetyl-norvaline is essential to understand its unique biological potential.
Peptide and Pharmaceutical Synthesis: The incorporation of D-amino acids into peptides can dramatically increase their resistance to proteolytic degradation, a significant advantage in the development of peptide-based drugs. researchgate.net this compound serves as a valuable chiral building block—a molecule with a defined stereochemical center that can be used in the stereoselective synthesis of more complex molecules, including pharmaceuticals. enamine.net
Overview of Current Research Trajectories
Current research involving this compound and related compounds is focused primarily on its synthesis and its use as a specialized chemical tool. The main trajectories include:
Chemoenzymatic Synthesis and Resolution: A significant area of research is the efficient production of enantiomerically pure D-amino acids. Chemoenzymatic methods, which combine chemical synthesis with the high stereoselectivity of enzymes, are a major focus. researchgate.netresearchgate.net The enzymatic resolution of racemic N-acetyl-DL-norvaline using acylases is a well-established and researched method to produce pure this compound. tandfonline.comnih.gov This research aims to develop more efficient and environmentally friendly biocatalytic processes for industrial-scale production. researchgate.netnih.gov
Chiral Building Block in Asymmetric Synthesis: this compound is utilized as a chiral building block in organic synthesis. enamine.netnih.gov Its defined stereocenter makes it a valuable starting material for constructing complex target molecules with specific three-dimensional structures. This is particularly relevant in drug discovery, where the precise stereochemistry of a pharmaceutical compound is often critical to its efficacy and safety. enamine.netnih.gov
Peptide Modification and Drug Development: While direct studies on peptides incorporating this compound are not abundant, a broader research trend involves using D-amino acid derivatives to enhance the properties of therapeutic peptides. researchgate.net The N-acetyl group and the D-configuration can improve stability and bioavailability. tandfonline.com Therefore, this compound is a candidate for incorporation into novel peptide structures to assess their therapeutic potential.
Data Tables
The following tables provide key data related to this compound and the research context in which it is studied.
Table 1: General Properties of this compound
This interactive table summarizes the fundamental chemical identifiers and properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamidopentanoic acid | |
| CAS Number | 57357-56-9 | nih.gov |
| Molecular Formula | C₇H₁₃NO₃ | nih.gov |
| Molecular Weight | 159.18 g/mol | nih.gov |
| Appearance | White powder | |
| Melting Point | 98-104 °C | |
| Boiling Point | 371.8 °C at 760 mmHg |
Table 2: Research Findings on Enzymatic Resolution of N-Acyl Amino Acids
This table presents findings from studies on the enzymatic resolution of racemic N-acetyl amino acids using acylase, a key process for producing compounds like this compound. This method relies on the enzyme's ability to selectively hydrolyze the L-enantiomer.
| Substrate | Enzyme Source | Key Finding | Significance | Source(s) |
| N-Acetyl-DL-tryptophan | Mold Acylase (Aspergillus sp.) | The L-isomer is readily hydrolyzed, allowing for the separation of pure D-tryptophan from the remaining N-acetyl-D-tryptophan. | Demonstrates the high efficiency and stereospecificity of mold acylase for resolving racemic mixtures. | tandfonline.com |
| N-Acetyl-DL-leucine | Mold Acylase (Aspergillus sp.) | Relatively resistant to hydrolysis compared to other substrates, requiring a higher enzyme concentration for complete resolution of the L-form. | Highlights that enzymatic efficiency varies significantly depending on the amino acid side chain. | tandfonline.com |
| N-Acetyl-DL-alanine | Mold Acylase (Aspergillus sp.) | Found to be a susceptible substrate for the enzyme, allowing for effective resolution. | Confirms the broad applicability of the enzymatic resolution method for different amino acids. | tandfonline.com |
| Various N-acyl amino acids | Acylase I (Porcine Kidney & Aspergillus oryzae) | The fungal enzyme showed greater operational stability than the kidney enzyme. Stability was enhanced by Co²⁺ and Zn²⁺ ions. | Provides critical parameters for optimizing industrial-scale continuous processes for producing enantiomerically pure amino acids. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-acetamidopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of N Acetyl D Norvaline
Enantioselective Synthesis Strategies for N-Acetyl-D-Norvaline and its Precursors
The synthesis of enantiomerically pure this compound hinges on the production of its precursor, D-norvaline, and the subsequent stereospecific acetylation. Both steps can be achieved through various advanced chemical and enzymatic routes.
Chemical Synthesis Approaches to D-Norvaline
The generation of optically pure D-norvaline is the critical first step. Chemical methods have evolved from classical resolution to highly efficient asymmetric catalytic processes.
One established chemical route begins with n-valeric acid. This method involves a sequence of reactions including α-bromination and subsequent ammoniation to produce a racemic mixture of DL-norvaline. google.comresearchgate.net The crucial step is the resolution of this racemic mixture, often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid, allowing for the separation of the D- and L-enantiomers. google.com
More modern approaches utilize asymmetric catalysis to directly synthesize the desired D-enantiomer with high selectivity, minimizing the need for resolving racemic intermediates. A prominent strategy is the asymmetric hydrogenation of α,β-dehydroamino acid precursors. scite.airesearchgate.net This method employs chiral transition-metal complexes, typically rhodium(I) catalysts with chiral phosphine (B1218219) ligands, to stereoselectively add hydrogen across the double bond, yielding D-norvaline with high enantiomeric excess (ee). scite.airesearchgate.net Another powerful technique involves the asymmetric functionalization of α-imino esters, which serve as precursors to non-proteinogenic amino acids like D-norvaline. thieme-connect.com
Table 1: Comparison of Selected Chemical Synthesis Routes to D-Norvaline
| Method | Starting Material | Key Reagents / Catalyst | Key Step | Advantage |
|---|---|---|---|---|
| Classical Resolution | n-Valeric Acid | Thionyl chloride, Bromine, Ammonia, D-Tartaric Acid | Resolution of DL-norvaline | Well-established, uses common reagents google.comresearchgate.net |
| Asymmetric Hydrogenation | Dehydroamino acid derivative | Chiral Rhodium(I) complex | Catalytic asymmetric hydrogenation | High enantioselectivity, catalytic efficiency scite.airesearchgate.net |
| Asymmetric Amination | 2-Oxovalerate (α-keto acid) | Transaminase (enzyme), Amino donor | Stereoselective amination | High yield and enantiomeric excess (>99% ee) mdpi.com |
Enzymatic and Biocatalytic Routes for N-Acetylation and Stereospecificity
Once D-norvaline is obtained, or if starting from a racemic mixture, enzymatic methods provide an elegant and highly specific means of producing this compound.
The classical and industrially significant approach is the kinetic resolution of chemically synthesized N-acetyl-DL-norvaline using a stereoselective enzyme. nih.gov L-aminoacylases (EC 3.5.1.14) are commonly used to selectively hydrolyze the N-acetyl group from the L-enantiomer (N-acetyl-L-norvaline), leaving the desired this compound untouched and allowing for its separation. nih.govrsc.org To improve efficiency and yield beyond the theoretical 50% of a standard kinetic resolution, this process can be combined with a racemase enzyme. The racemase continuously converts the unwanted N-acetyl-L-norvaline back into N-acetyl-DL-norvaline, creating a dynamic kinetic resolution (DKR) process that can theoretically convert the entire racemic starting material into the desired D-product. rsc.org
A more recent and innovative strategy involves engineering metabolic pathways in microorganisms. nih.govresearchgate.net In this "acetylation platform" approach, bacteria like Escherichia coli are engineered to express both a racemase, which converts endogenous L-amino acids to a racemic mixture, and a D-amino acid specific N-acetyltransferase. This system allows for the direct biosynthesis of N-acetyl-D-amino acids from simple carbon sources or supplemented L-amino acids. nih.gov This in vivo method cleverly circumvents the potential cytotoxicity associated with high concentrations of free D-amino acids by protecting them as acetylated derivatives. nih.govresearchgate.net
Table 2: Key Enzymes in the Biocatalytic Synthesis of this compound
| Enzyme | EC Number | Reaction Catalyzed | Role in Synthesis |
|---|---|---|---|
| D-Aminoacylase | EC 3.5.1.81 | Hydrolysis of N-acetyl-D-amino acids | Used in resolution to produce L-amino acids (reverse application for D-form) nih.gov |
| L-Aminoacylase | EC 3.5.1.14 | Selective hydrolysis of N-acetyl-L-amino acids | Kinetic resolution of N-acetyl-DL-norvaline to isolate this compound rsc.org |
| N-Acetyl Amino Acid Racemase (NAAAR) | EC 5.1.1.10 | Racemization of N-acetyl-amino acids | Used in Dynamic Kinetic Resolution to convert N-acetyl-L-norvaline back to the racemate nih.govrsc.org |
| N-Acetyltransferase | EC 2.3.1.- | Transfer of an acetyl group to a D-amino acid | Direct, stereospecific acetylation of D-norvaline in engineered biosynthetic pathways nih.gov |
Synthesis of this compound Analogues and Derivatives for Research Probes
The chemical structure of this compound can be strategically modified to create analogues and derivatives that serve as powerful research tools. These molecular probes are designed to interact with, label, or report on specific biological processes.
Functionalization for Biochemical Tool Development
The functionalized analogues of this compound are developed with specific biochemical applications in mind. They act as chemical reporters or activity-based probes to study cellular processes in real-time.
For instance, N-acetylated amino acid analogues, particularly those of muramic acid which shares structural similarities, are extensively used to probe bacterial cell wall biosynthesis and recycling. nih.govacs.org An this compound derivative bearing an azide (B81097) or alkyne could potentially be developed to study peptide synthesis or other metabolic pathways that utilize non-canonical amino acids. After the probe is taken up and used by the cell, a fluorescent counterpart can be attached via click chemistry, allowing for the visualization of protein synthesis, localization, or turnover using advanced microscopy techniques.
Furthermore, these derivatives can be incorporated into larger molecules to create activity-based probes (ABPs). For example, a peptide containing a functionalized D-norvaline analogue could be synthesized to target a specific enzyme. researchgate.net The functional group might be a photoreactive crosslinker or an electrophilic "warhead" that covalently binds to the active site of the target enzyme, enabling its identification, isolation, and characterization from complex biological samples. The ability to chemically synthesize these probes provides complete control over the placement of reporter tags and reactive groups, making them indispensable tools in chemical biology and drug discovery. researchgate.netacs.org
Table 3: Examples of Functionalization Strategies for Biochemical Tools
| Functional Group | Purpose / Application | Example Reaction |
|---|---|---|
| Azide (-N₃) | Bioorthogonal labeling ("Click Chemistry") | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-linked fluorophore acs.org |
| Alkyne (-C≡CH) | Bioorthogonal labeling ("Click Chemistry") | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-linked biotin (B1667282) tag acs.org |
| Fluorophore (e.g., Cyanine dye) | Direct visualization and fluorescence-based assays | N-terminal modification of a peptide probe containing the amino acid researchgate.net |
| Biotin | Affinity purification and detection | Covalent attachment for subsequent capture on streptavidin-coated beads researchgate.net |
| Electrophilic "Warhead" | Covalent enzyme inhibition / Activity-Based Probing | Incorporation into a peptide sequence to create an activity-based probe that irreversibly binds a target protease researchgate.net |
Investigative Biochemical and Enzymatic Interactions of N Acetyl D Norvaline
Role in Microbial Metabolism and Stress Responses
N-acetylated amino acids, including N-Acetyl-D-Norvaline, represent a class of molecules at the interface of primary metabolism and specialized metabolic pathways in microorganisms. While direct research focusing exclusively on the metabolic role of this compound is specific, its function can be inferred from studies on its constituent parts, norvaline and N-acetylated amino acids in general.
In various bacteria, the accumulation of non-proteinogenic amino acids like norvaline is often linked to metabolic stress or imbalance. nih.govresearchgate.net For instance, in Escherichia coli, norvaline can accumulate under oxygen-limiting conditions when there is an overflow of pyruvate (B1213749) from glycolysis. nih.govnih.gov This accumulation is a consequence of the low substrate specificity of enzymes in the branched-chain amino acid biosynthesis pathway. nih.govresearchgate.net The presence of norvaline can trigger stress responses; in Aspergillus montevidensis, leucyl-tRNA synthetase (LeuRS) has been shown to mediate tolerance to norvaline-induced stress. mdpi.com Furthermore, in the bacterium Ralstonia eutropha, norvaline addition affects the levels of the stringent response alarmone, guanosine (B1672433) pentaphosphate (ppGpp), indicating a role in nutrient stress signaling. researchgate.net
N-acetylation serves as a common metabolic modification in microbes. It can protect a cell from the toxicity of certain D-amino acids or serve as an intermediate in specific metabolic pathways. researchgate.net For example, metabolomic profiling of the maize rhizosphere revealed that N-acetylated amino acids, such as N-acetyl-D-alloisoleucine, are among the differential metabolites produced by plant growth-promoting bacteria, suggesting a role in microbe-plant interactions. mdpi.com The acetylation of D-norvaline would create a molecule that is not readily incorporated into proteins, potentially serving as a metabolic sink or a signaling molecule under specific stress conditions that lead to D-norvaline accumulation.
Enzymatic Recognition and Substrate/Inhibitor Studies
The enzymatic interactions of this compound are defined by its structure: a D-configured amino acid with a protected alpha-amino group. This structure dictates its recognition by specific enzyme classes while precluding interaction with others.
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that "charge" tRNA molecules with their cognate amino acids, a critical step in protein synthesis. researchgate.netwikipedia.org These enzymes exhibit high fidelity to prevent translational errors. However, non-proteinogenic amino acids that are structurally similar to proteinogenic ones can sometimes be mistakenly recognized. Norvaline, a structural analog of leucine (B10760876) and isoleucine, is known to be a substrate for leucyl-tRNA synthetase (LeuRS). researchgate.netmdpi.comresearchgate.net This can lead to the misincorporation of norvaline into proteins, which can be toxic to the cell. researchgate.netmdpi.comresearchgate.net
However, the N-acetylation of D-norvaline fundamentally alters its potential interaction with aaRSs. The catalytic mechanism of aaRS involves the activation of the amino acid by forming an aminoacyl-adenylate (aa-AMP), a reaction that requires a free alpha-amino group. researchgate.netpnas.org Since the amino group in this compound is blocked by an acetyl group, it cannot be activated and ligated to a tRNA molecule. Therefore, this compound is not a substrate for misincorporation into proteins via the canonical translational machinery. Instead, it could potentially act as a competitive inhibitor by binding to the amino acid recognition pocket of an aaRS like LeuRS, although this specific interaction is not extensively documented.
| Compound | Enzyme | Organism/Model | Nature of Interaction | Reference |
|---|---|---|---|---|
| D-Norvaline | Leucyl-tRNA Synthetase (LeuRS) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibitor; affects cell growth and membrane properties. | mdpi.com |
| Norvaline | Leucyl-tRNA Synthetase (LeuRS) | General/E. coli | Substrate for misacylation, leading to mischarged tRNALeu. | researchgate.net |
| Norvaline | Isoleucyl-tRNA Synthetase (IleRS) | General/In Vitro | Mis-recognized and edited by proofreading mechanisms. | researchgate.net |
| This compound | Aminoacyl-tRNA Synthetases | Theoretical | Not a substrate due to blocked α-amino group; potential competitive inhibitor. | researchgate.netpnas.org |
A key class of enzymes that recognizes this compound is the N-acyl-D-amino acid deacylases (also known as D-acylases or D-aminoacylases). nih.gov These enzymes belong to the amidohydrolase superfamily and catalyze the stereospecific hydrolysis of N-acetylated D-amino acids to yield a D-amino acid and acetate. nih.gov This activity is the reverse of N-acetylation and plays a role in the metabolism of D-amino acids.
D-acylases are of significant biotechnological interest for the production of enantiomerically pure D-amino acids, which are valuable chiral building blocks for pharmaceuticals and other chemicals. researchgate.netnih.govsemanticscholar.org The enzymatic resolution of a racemic mixture of N-acetyl-DL-amino acids using a D-acylase is a common industrial strategy. nih.govfrontiersin.org In this process, the enzyme specifically converts the N-acetyl-D-enantiomer into the D-amino acid, leaving the N-acetyl-L-enantiomer untouched for later separation or racemization. Several D-acylases from various microbial sources have been characterized and show activity towards a range of N-acetyl-D-amino acids, including those with aliphatic side chains like N-Acetyl-D-valine, a close structural relative of this compound. nih.govsemanticscholar.org
| Enzyme | Source Organism | EC Number | Substrate Class | Reference |
|---|---|---|---|---|
| N-acyl-D-amino acid deacylase (D-acylase) | Alcaligenes faecalis DA1 | 3.5.1.81 | N-acetyl-D-amino acids (e.g., N-acetyl-D-Met) | nih.gov |
| N-acyl-D-amino acid deacylase (D-acylase) | Klebsiella pneumoniae | 3.5.1.81 | N-acetyl-D-amino acids | nih.gov |
| N-acyl-D-amino acid deacylase (D-acylase) | Bordetella petrii | 3.5.1.81 | N-acetyl-D-amino acids | nih.gov |
Non-Enzymatic Formation and Pathways of N-Acetylated Amino Acid Conjugates
Beyond enzymatic catalysis, N-acetylated amino acids can be formed through non-enzymatic chemical reactions within the cell. This process typically involves the reaction of a free amino acid with a highly reactive acetyl donor. nih.govnih.gov The primary intracellular acetyl donor is acetyl coenzyme A (acetyl-CoA), a central metabolic intermediate in the metabolism of carbohydrates and lipids. nih.govnih.gov
Acetyl-CoA possesses a high-energy thioester bond. nih.gov The acetyl group can be transferred to nucleophilic groups, such as the alpha-amino group of an amino acid, without the aid of an enzyme. nih.gov Another potent acylating agent, particularly in bacteria, is acetyl phosphate (B84403) (AcP). nih.govnih.gov Acetyl phosphate is a high-energy mixed anhydride (B1165640) intermediate in bacterial energy metabolism that can readily acetylate proteins and other small molecules non-enzymatically. nih.gov The rate of non-enzymatic acylation is dependent on the concentration of both the amino acid and the acyl donor. Therefore, under conditions that lead to the accumulation of acetyl-CoA or acetyl phosphate, such as metabolic overflow, an increase in the non-enzymatic formation of N-acetylated amino acids, including this compound (if D-norvaline is present), can be expected. nih.gov
Contribution to Cellular Biochemical Cycles and Regulatory Mechanisms in Research Models
The presence and metabolism of this compound can influence cellular biochemistry and regulatory networks in several ways, as suggested by studies on related compounds in various research models.
Link to Central Metabolism and D-Amino Acid Pools: The formation of this compound, whether enzymatic or non-enzymatic, consumes acetyl-CoA, directly linking its synthesis to the central carbon metabolism. nih.govnih.gov Conversely, its degradation by D-acylases releases D-norvaline and acetate, feeding into D-amino acid and short-chain fatty acid metabolic pathways. nih.gov D-amino acids are increasingly recognized as important signaling molecules in bacteria, involved in cell wall remodeling and biofilm formation.
Modulation of Stress Responses: As norvaline accumulation is linked to metabolic stress, its N-acetylation could be a detoxification or regulatory mechanism. nih.govmpg.de In E. coli, stress conditions like heat shock or oxidative stress lead to widespread changes in metabolite pools, including various amino acids. mpg.de The N-acetylation of norvaline could modulate its biological activity; for example, while L-norvaline is known to inhibit the enzyme arginase, the effect of its N-acetylated form is not well-characterized but would likely differ due to the modified structure. nih.gov
Use as a Metabolic Probe: In metabolomics studies, stable, non-reactive metabolites are often used as internal standards to ensure data quality. Norvaline is frequently used for this purpose in gas chromatography-mass spectrometry (GC-MS) based metabolomics because it is not typically found in the organisms being studied. biorxiv.org This highlights its general metabolic inertness in many systems, suggesting that its N-acetylated form would likewise be metabolically stable unless specific enzymes like D-acylases are present. biorxiv.org This stability makes it a potential biomarker for specific metabolic states where the pathways for its synthesis are activated.
| Organism/Model | Compound(s) | Research Context | Key Finding | Reference |
|---|---|---|---|---|
| Escherichia coli | Norvaline | Metabolic stress (oxygen limitation) | Accumulates as an overflow metabolite from pyruvate. | nih.gov |
| Ralstonia eutropha | Norvaline | Nutrient stress signaling | Affects the concentration of the ppGpp alarmone. | researchgate.net |
| Aspergillus montevidensis | Norvaline | Stress tolerance | LeuRS mediates tolerance to norvaline-induced stress. | mdpi.com |
| Maize Rhizosphere Bacteria | N-acetylated amino acids | Metabolomic profiling | Upregulated by phosphate-solubilizing bacteria, suggesting a role in microbe-plant interactions. | mdpi.com |
| Murine Tumor Model | N-acetylaspartate (NAA) | Metabolic regulation | NAA improves cell survival in low-glucose conditions by suppressing endoplasmic reticulum (ER) stress. | biorxiv.org |
Cutting Edge Analytical Methodologies for N Acetyl D Norvaline Research
Advanced Chromatographic and Spectrometric Techniques for Quantitative Analysis
Quantitative analysis of N-Acetyl-D-Norvaline relies heavily on the separation power of chromatography coupled with the sensitivity and specificity of mass spectrometry. These techniques are fundamental for determining the concentration of the compound in various samples.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of N-acetylated amino acids. nih.gov These methods offer robust and reliable quantification. A significant challenge in analyzing polar compounds like amino acids is their retention on conventional reversed-phase columns. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. nih.govnih.gov HILIC columns are effective for separating highly polar compounds and use mobile phases with a high organic solvent content, which is advantageous for electrospray ionization-mass spectrometry (ESI-MS). nih.gov
Researchers have developed targeted UHPLC-tandem mass spectrometry (UHPLC-MS/MS) methods to simultaneously profile dozens of endogenous amino acids and their N-acetylated derivatives in biological samples like cell lines and plasma. nih.govnih.gov These methods are validated for linearity, sensitivity, accuracy, and precision, with limits of quantification (LOQ) often in the low ng/mL range. nih.gov For instance, a HILIC-based UHPLC-MS/MS method successfully quantified 40 different amino acids and their derivatives, demonstrating clear metabolic distinctions between cancerous and non-tumorigenic cell lines. nih.gov
Reversed-phase HPLC (RP-HPLC) can also be used, particularly after pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), which makes the analytes more hydrophobic and detectable by UV or fluorescence detectors. nih.govresearchgate.net
Table 1: Example HPLC and UHPLC-HILIC Conditions for N-Acetylated Amino Acid Analysis This table is a composite of typical parameters reported in the literature and may vary based on the specific application.
| Parameter | HPLC-UV (Derivatized) | UHPLC-HILIC-MS/MS (Underivatized) |
| Column | Zorbax Eclipse-AAA C18 (150 x 4.6 mm, 5 µm) nih.gov | Waters UPLC BEH Amide (150 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 40 mM Sodium Phosphate (B84403) (pH 7.8) nih.gov | Water with 10 mM Ammonium Formate (pH 10.8) nih.gov |
| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10, v/v/v) nih.gov | Acetonitrile with 10 mM Ammonium Formate (pH 10.8) nih.gov |
| Flow Rate | Typically 1.0 - 1.5 mL/min | Typically 0.2 - 0.6 mL/min |
| Detection | UV (e.g., 338 nm for OPA derivatives) nih.gov | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) nih.gov | Not required nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since amino acids and their N-acetylated forms are non-volatile, they require chemical derivatization to increase their volatility before GC analysis. wiley.com This technique is particularly crucial for enantiomeric analysis—the separation of D- and L-isomers.
The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) in the GC column. uni-muenchen.deazom.com Chirasil-L-Val, a capillary column coated with L-valine-tert-butylamide polysiloxane, is frequently used for this purpose, allowing for the separation of derivatized D- and L-amino acid enantiomers. nih.govresearchgate.netnih.gov The process involves converting the amino acids into volatile esters, such as N-trifluoroacetyl (TFA) O-methyl esters or N(O,S)-perfluoroacyl perfluoroalkyl esters. nih.govd-nb.info The choice of derivatization agent and chiral column is critical for achieving optimal separation. researchgate.netnih.gov
GC-MS provides high sensitivity, and by operating the mass spectrometer in selected ion monitoring (SIM) mode, even trace amounts of an enantiomer can be detected and quantified. uni-muenchen.deresearchgate.net This is essential for studies investigating racemization or the presence of minor D-enantiomers in biological systems. researchgate.net Research has demonstrated the successful separation of numerous amino acid enantiomers, including norvaline, after derivatization and analysis on a chiral column. d-nb.infonih.gov
Table 2: Typical GC-MS Parameters for Chiral Amino Acid Analysis This table is a composite of typical parameters reported in the literature and may vary based on the specific application.
| Parameter | Description |
| Derivatization | Two-step process: Esterification (e.g., with methanolic HCl) followed by Acylation (e.g., with Trifluoroacetic Anhydride (B1165640) - TFAA). d-nb.info |
| Column | Chiral Stationary Phase, e.g., Chirasil-L-Val (25 m x 0.25 mm ID, 0.12 µm film thickness). nih.govresearchgate.net |
| Carrier Gas | Helium or Hydrogen. |
| Injection | Split/Splitless or Programmed Temperature Vaporizer (PTV). nih.gov |
| Temperature Program | Gradient temperature programming is used to elute analytes with varying volatilities. |
| Detection | Mass Spectrometer operating in full scan or Selected Ion Monitoring (SIM) mode for higher sensitivity. uni-muenchen.denih.gov |
Development of Novel Detection and Characterization Methods
Ongoing research aims to develop more sensitive, efficient, and direct methods for analyzing N-acetylated amino acids and their enantiomers. One approach involves novel derivatization strategies for HPLC. For instance, using o-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) creates diastereomeric derivatives of amino acids that can be separated on a standard (non-chiral) reversed-phase column. researchgate.net This method, coupled with sensitive detection like chemiluminescence, can be applied to separate enantiomers of various amino acids. researchgate.net
Another area of development is in nano-liquid chromatography (nano-LC). A method using a novel quinidine-silica hybrid monolithic column has been developed for the enantioseparation of amino acids derivatized with 9-fluorenylmethoxycarbonyl (FMOC). nih.gov This technique demonstrated successful baseline separation for several amino acids, including norvaline, and was applied to determine the enantiomeric purity of dietary supplements. nih.gov Such nano-LC methods offer high resolution and require very small sample volumes.
Furthermore, advanced mass spectrometry techniques like ESI-MS are used not just for detection but also for structural characterization. kyoto-u.ac.jp High-resolution mass spectrometry can provide precise mass measurements, aiding in the unambiguous identification of compounds in complex mixtures. researchgate.net
Application in Metabolomics for Network Elucidation
Metabolomics, the large-scale study of small molecules within a biological system, provides a functional readout of the cellular state. nih.govmdpi.com The analytical methods described above are integral to metabolomics, enabling the identification and quantification of hundreds to thousands of metabolites, including this compound. nih.govnih.govfrontiersin.org
In metabolomic profiling, the levels of N-acetylated amino acids are often altered in various physiological and pathological states. mdpi.com For example, changes in the concentrations of N-acetylated amino acids have been observed in cancer and inborn errors of metabolism. nih.govresearchgate.netannlabmed.org The presence of N-acetylated amino acids like N-acetylvaline and N-acetylglutamine in urine has been linked to aminoacylase (B1246476) I deficiency. lmdb.cahmdb.ca
By quantifying metabolites such as this compound across different conditions, researchers can identify potential biomarkers for disease diagnosis or progression. mdpi.comannlabmed.org Untargeted metabolomics can reveal unexpected changes in metabolic networks, while targeted approaches can precisely quantify specific metabolites of interest within a predefined pathway. nih.gov The integration of data from these analyses helps to elucidate the metabolic networks in which this compound participates, shedding light on its biological role and significance. mdpi.com
Computational and Theoretical Investigations of N Acetyl D Norvaline
Molecular Dynamics Simulations of N-Acetyl-D-Norvaline and Related Peptides
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules over time. These simulations are instrumental in understanding how this compound, both as an individual molecule and as a component of larger peptides, behaves in a dynamic environment. By calculating the forces between atoms and integrating Newton's laws of motion, MD provides detailed insights into conformational changes, stability, and interactions with other molecules. nih.gov
The incorporation of non-proteinogenic amino acids like norvaline into peptides can significantly alter their structural and stability properties. MD simulations are crucial for exploring the conformational landscape of these modified peptides.
Studies have investigated the impact of misincorporating norvaline (Nva) into peptide sequences that would normally contain proteinogenic amino acids like isoleucine (Ile) or valine (Val). researchgate.net In one such computational study, classical molecular dynamics simulations were performed at various temperatures on a model β-hairpin peptide where isoleucine residues were replaced with norvaline. researchgate.net The results indicated that norvaline has a pronounced destructive effect on the β-sheet structure, particularly as the temperature increases. researchgate.net This destabilization is considered a potential mechanism for the observed toxicity of norvaline when misincorporated into proteins. researchgate.net Conversely, the substitution of valine at the same positions did not cause significant destabilization of the β-hairpin. researchgate.net Further simulations suggested that while norvaline disrupts β-sheets, it is well-tolerated within α-helical structures. researchgate.net
Table 1: Summary of MD Simulation Findings on Norvaline-Containing Peptides
| Peptide System | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Model β-hairpin with Ile → Nva substitutions | Effect on β-sheet stability | Norvaline incorporation leads to destabilization of the β-sheet structure, especially at higher temperatures. | researchgate.net |
| Model β-hairpin with Ile → Val substitutions | Effect on β-sheet stability | Valine misincorporation did not cause significant destabilization of the β-hairpin structure. | researchgate.net |
| Polynorvaline peptide | Folding propensity | Norvaline shows a propensity to form α-helical structures that are stable even at increased temperatures. | researchgate.net |
| L-norvaline homopeptides | Conformational preference | Exhibits a tendency to form intermolecularly H-bonded β-structures. | researchgate.net |
Understanding how a ligand binds to its protein target is fundamental in drug discovery. volkamerlab.org MD simulations provide a dynamic picture of the binding process, revealing the specific interactions, conformational changes, and energetic factors that govern complex formation. nih.govnumberanalytics.com These simulations can be used to study the binding of peptides containing this compound to their biological receptors.
The process involves docking the ligand into the protein's binding site and then running an MD simulation to observe the stability of the complex and the nature of the interactions. als-journal.com Key metrics such as root-mean-square deviation (RMSD) are used to assess the stability of the complex over the simulation time. als-journal.com Detailed analysis can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand in the binding pocket. volkamerlab.orgals-journal.com
Furthermore, advanced computational techniques can be used to calculate the binding free energy of a protein-ligand complex, which is a quantitative measure of binding affinity. nih.gov Methods like Parallel Cascade Selection Molecular Dynamics (PaCS-MD) combined with Markov state models have been employed to simulate the dissociation process and accurately compute the standard binding free energy (ΔG°). nih.gov For example, simulations have successfully reproduced experimentally determined binding free energies for various protein-ligand systems. nih.gov This approach can be applied to this compound derivatives to predict their binding affinity to a target protein, thereby guiding the design of more potent molecules.
Table 2: Computational Methods in Ligand-Protein Binding Analysis
| Method | Purpose | Information Obtained | Reference |
|---|---|---|---|
| Molecular Docking | Predict the preferred binding orientation of a ligand to a protein. | Binding pose, scoring function to estimate affinity. | als-journal.com |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the protein-ligand complex. | Complex stability (RMSD), detailed intermolecular interactions (H-bonds, hydrophobic contacts), conformational changes. | nih.govals-journal.com |
| Binding Free Energy Calculations (e.g., MM-GBSA, PaCS-MD) | Quantify the strength of the protein-ligand interaction. | Standard binding free energy (ΔG°), providing a quantitative measure of affinity. | nih.govacs.org |
Quantum Chemical Calculations and Reaction Mechanism Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. researchgate.netmdpi.com These methods allow for the precise calculation of molecular properties that are not accessible through classical mechanics-based simulations.
DFT studies can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. mdpi.com Key quantum chemical descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com Other calculated properties, such as the dipole moment and molecular electrostatic potential (MEP), provide insight into the molecule's polarity and how it will interact with other molecules, including protein receptors and solvents. mdpi.com
These computational methods have been applied to similar N-acetylated amino acids, such as N-acetylcysteine, to understand their interaction mechanisms. mdpi.com Such studies have shown that the theoretical results are consistent with experimental data, confirming the utility of quantum calculations in explaining molecular behavior. mdpi.com
Beyond static properties, quantum chemical calculations are also employed to model reaction mechanisms. For instance, they can be used to elucidate the catalytic cycle of enzymes that process N-acetylated amino acids. By modeling the transition states and intermediates of a reaction, researchers can understand the energetic barriers and the specific roles of amino acid residues in the enzyme's active site. researchgate.net This approach could be used to model the enzymatic synthesis or degradation of this compound.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov In silico SAR prediction uses computational models to forecast the activity of novel or modified compounds, thereby streamlining the drug discovery process. nih.gov For this compound, these approaches can be used to predict how structural modifications would enhance or diminish its desired biological effects.
Computational SAR studies often involve creating a quantitative model (QSAR) that correlates structural or physicochemical descriptors of a series of compounds with their measured activity. For peptides, this can involve analyzing the effects of amino acid substitutions. nih.gov For example, conformational energy computations have been used to compare homopeptides of L-norvaline with those of α,α-di-n-propylglycine. researchgate.net These studies revealed that the bulkier side chains of α,α-di-n-propylglycine favor a fully extended conformation, in contrast to the β-structures preferred by norvaline peptides, highlighting how side-chain structure dictates conformational preference and, consequently, potential biological interactions. researchgate.net
In the context of designing inhibitors, SAR studies are critical. For instance, in the development of dipeptide-based hepsin inhibitors, various bioisosteres (chemical substitutes) for arginine were synthesized and tested. korea.ac.kr Computational docking and analysis of the resulting SAR can explain why certain modifications lead to more potent inhibition, such as observing that a specific stereoisomer fits more favorably into the enzyme's active site. korea.ac.kr Similar in silico SAR approaches could be applied to analogues of this compound to rationally design derivatives with improved activity profiles.
De Novo Design and Virtual Screening for this compound Analogues
Computational chemistry offers powerful tools for the discovery of new molecules, which can be broadly categorized into de novo design and virtual screening.
De novo design involves the creation of entirely new molecules or peptide sequences with desired properties. core.ac.uk This can involve using non-standard amino acids like this compound to impose specific conformational constraints on a peptide, thereby stabilizing a particular secondary structure (e.g., a helix or turn) that is important for binding to a target. core.ac.uk The development of specialized force fields and charge parameters for non-canonical amino acids is essential for the accuracy of these design simulations. acs.org
Virtual screening, on the other hand, involves searching large databases of existing compounds to identify those that are likely to bind to a specific biological target. researchgate.netsci-hub.se The process typically begins with a library of millions of compounds. This library is first filtered based on drug-like properties (e.g., Lipinski's rule of five) and pharmacophore models, which define the essential 3D arrangement of features required for binding. sci-hub.se The remaining compounds are then subjected to molecular docking, where they are computationally fitted into the target protein's binding site. als-journal.commdpi.com The docked poses are scored based on their predicted binding affinity, and the top-scoring compounds are selected as "hits" for subsequent experimental testing. sci-hub.se This approach has proven successful in identifying novel inhibitors for various protein targets and could be effectively used to find new analogues or mimetics of this compound with potentially enhanced or different activities. researchgate.netsci-hub.se
Comparative Studies and Broader Implications for N Acetylated Amino Acids in Research
Stereochemical Distinctions in Biological Systems: D- vs L- N-Acetyl Norvaline and Analogues
The concept of chirality is fundamental to the biological activity of amino acids and their derivatives. jpt.com With the exception of glycine, amino acids are chiral molecules, existing as L- and D-enantiomers, which are non-superimposable mirror images of each other. biopharmaspec.com In most biological systems, proteins are constructed almost exclusively from L-amino acids. biopharmaspec.complanthealth.es This inherent stereospecificity means that the "handedness" of a molecule can dramatically alter its biological function. jpt.com
While L-amino acids are the standard building blocks of proteins, D-amino acids are found in nature, often in bacteria and as components of biologically active peptides where they can confer properties like resistance to enzymatic breakdown. biopharmaspec.comtandfonline.com The N-acetylation of these amino acids, such as in N-Acetyl-D-Norvaline and its L-counterpart, N-Acetyl-L-Norvaline, adds another layer of complexity. This modification can alter the molecule's transport across cell membranes and its interaction with enzymes. biorxiv.org For instance, N-acetylation can render an amino acid a substrate for different transporters, like monocarboxylate transporters (MCTs), bypassing the typical amino acid transporters. biorxiv.org
The stereochemical difference between this compound and N-Acetyl-L-Norvaline is critical. Research on analogous N-acetylated amino acids, like N-acetyl-leucine, has demonstrated stereospecific effects. biorxiv.orgresearchgate.net For example, N-acetyl-L-leucine has been shown to have different biological activity compared to its D-enantiomer, with the racemate (a mixture of both) sometimes showing inhibitory effects on the active L-enantiomer. biorxiv.orgbiorxiv.org This highlights that the D- and L-forms are not interchangeable and can have distinct, or even opposing, biological consequences. tandfonline.com
| Feature | D-Amino Acids | L-Amino Acids |
| Prevalence in Proteins | Rare | Predominant biopharmaspec.complanthealth.es |
| Biological Roles | Can confer resistance to proteolysis, found in bacterial peptides biopharmaspec.comtandfonline.com | Standard building blocks of proteins biopharmaspec.com |
| Enzymatic Recognition | Often not recognized by enzymes that process L-amino acids | Specifically recognized by enzymes for protein synthesis planthealth.es |
| N-Acetylation Effects | Can alter transport and metabolic pathways biorxiv.org | Can alter transport and metabolic pathways biorxiv.org |
Comparison with Other N-Acetylated Branched-Chain Amino Acids and Derivatives
This compound can be compared with N-acetylated derivatives of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. wikipedia.org BCAAs are essential amino acids known for their role in protein synthesis and metabolic signaling. frontiersin.orgnih.gov The N-acetylation of these BCAAs creates a family of molecules with potentially diverse biological activities. nih.gov
Norvaline itself is a straight-chain isomer of the BCAA valine. nih.govwikipedia.org This structural similarity and difference—a straight versus a branched alkyl side chain—can lead to varied interactions with cellular machinery. The N-acetyl group can influence how these molecules are metabolized and what signaling pathways they might affect. For example, the catabolism of BCAAs is a complex, multi-step process, and alterations in this pathway have been linked to various metabolic states. frontiersin.org It is plausible that N-acetylated derivatives, including this compound, could interact with or modulate these pathways.
Studies on N-acetyl-leucine have shown that it can act as a prodrug, being transported into cells and then deacetylated to release L-leucine, which can then enter metabolic pathways. biorxiv.org This mechanism could potentially apply to other N-acetylated amino acids. The comparison between this compound and N-acetylated BCAAs is an active area of research, with the potential to uncover novel therapeutic agents.
| Compound | Structural Family | Key Research Findings (Analogues) |
| This compound | N-Acetylated Straight-Chain Amino Acid | Research is ongoing to fully elucidate its specific biological roles. |
| N-Acetyl-L-Leucine | N-Acetylated Branched-Chain Amino Acid | Acts as a prodrug for L-leucine, transported by MCTs, shows stereospecific activity. biorxiv.org |
| N-Acetyl-D-Leucine | N-Acetylated Branched-Chain Amino Acid | Inactive or antagonistic to the L-enantiomer in some studies. biorxiv.orgbiorxiv.org |
| N-Acetyl-Valine | N-Acetylated Branched-Chain Amino Acid | Valine derivatives are used as ergogenic supplements. medchemexpress.com |
| N-Acetyl-Isoleucine | N-Acetylated Branched-Chain Amino Acid | Isoleucine is crucial for immunity and metabolism. vitaquest.com |
Research Paradigms for Non-Canonical Amino Acid Incorporation
The study of this compound falls under the broader field of non-canonical amino acids (ncAAs), which are amino acids not among the 20 standard proteinogenic ones. nih.gov Research into ncAAs has been revolutionized by techniques that allow their incorporation into proteins, a process known as genetic code expansion. nih.govacs.org This allows scientists to introduce novel chemical functionalities into proteins to study their structure and function in detail. acs.org
Several methods are employed for incorporating ncAAs into proteins:
In vivo nonsense suppression: This technique repurposes a stop codon (like the amber codon TAG) to encode for an ncAA. nih.gov An orthogonal tRNA/aminoacyl-tRNA synthetase pair is used, which does not interfere with the host cell's normal protein synthesis machinery. nih.govacs.org
Residue-specific incorporation: This method relies on the substrate tolerance of the host's own aminoacyl-tRNA synthetases, which can sometimes misincorporate an ncAA that is an analog of a canonical amino acid. boku.ac.at
Cell-free protein synthesis (CFPS): This in vitro approach offers greater flexibility as the reaction environment can be precisely controlled, eliminating issues of cell viability and membrane transport. frontiersin.org This allows for the efficient incorporation of a wider range of ncAAs. frontiersin.org
Chemical synthesis: This provides the ultimate flexibility, allowing for the incorporation of a vast array of unnatural amino acids and even modifications to the protein backbone, as it is not limited by the ribosome's capabilities. nih.gov
These research paradigms are crucial for exploring the potential of molecules like this compound, not just as standalone compounds, but also as potential building blocks for novel peptides and proteins with tailored properties.
Future Directions in this compound Research
The future of this compound research is promising and multifaceted. Key areas for future investigation include:
Elucidating Biological Targets: A primary goal is to identify the specific molecular targets of this compound. This involves screening for its interaction with various receptors, enzymes, and transport proteins to understand its mechanism of action at a molecular level.
Exploring Therapeutic Potential: Given the interest in related N-acetylated amino acids for neurological and metabolic conditions, a significant future direction will be to investigate the therapeutic potential of this compound in various disease models. frontiersin.orgnih.gov
Comparative Metabolomics: Comprehensive metabolomic studies comparing the effects of this compound with its L-isomer and other N-acetylated amino acids will provide a clearer picture of its metabolic fate and its impact on cellular metabolism.
Protein Engineering and Biocatalysis: Leveraging the methods for non-canonical amino acid incorporation, researchers could explore the effects of incorporating D-Norvaline (potentially delivered as this compound) into peptides and proteins. This could lead to the development of novel biocatalysts or therapeutic peptides with enhanced stability or activity. acs.org
Understanding Stereospecific Transport: Further investigation into how the D-stereochemistry and N-acetylation of this compound influence its transport across biological membranes, including the blood-brain barrier, is crucial for its development as a potential therapeutic agent.
Q & A
Q. What are the key structural and physicochemical properties of N-Acetyl-D-Norvaline critical for experimental handling?
this compound is characterized by its acetylated norvaline backbone (IUPAC name: (2R)-2-acetamidopentanoic acid), with a molecular formula of C₇H₁₃NO₃ and a stereocenter at the second carbon . Key properties include its solubility in polar solvents, chiral nature (critical for enantiomer-specific interactions), and stability under standard laboratory conditions. Researchers must verify purity via HPLC or NMR, as impurities in stereoisomers can confound biological assays .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data may be limited, general precautions include using closed systems to avoid inhalation/contact, wearing nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation and ensure access to emergency showers. Adhere to NIH guidelines for reporting experimental conditions to ensure reproducibility and safety compliance .
Q. How is this compound synthesized, and what analytical methods validate its purity?
Synthesis typically involves acetylation of D-Norvaline using acetic anhydride under controlled pH. Post-synthesis, purity is assessed via:
- Chromatography : Reverse-phase HPLC with UV detection at 210–220 nm.
- Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and absence of unreacted precursors.
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to achieve high yield and purity?
Optimization involves:
- Reaction condition screening : Testing solvent systems (e.g., aqueous vs. organic) and catalysts (e.g., DMAP for acetylation).
- Kinetic studies : Monitoring reaction progress via TLC or in-situ IR to identify side products.
- Purification : Multi-step crystallization or preparative HPLC to isolate the D-enantiomer, minimizing racemization .
Q. What strategies resolve contradictions between computational predictions and experimental data in this compound's reactivity?
Discrepancies may arise from solvent effects or unaccounted stereoelectronic factors. To address this:
- Benchmark computational models : Compare DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetic data.
- Control experiments : Test reactivity in inert atmospheres to rule out oxidative side reactions.
- Collaborative validation : Cross-check results with independent labs using standardized protocols .
Q. How should researchers design experiments to study this compound's biological interactions while ensuring reproducibility?
Follow NIH preclinical guidelines:
- Sample blinding : Use coded samples to avoid bias in assays (e.g., enzyme inhibition studies).
- Dose-response curves : Include at least five concentrations with triplicate measurements.
- Negative/positive controls : Compare against acetylated L-Norvaline and non-acetylated analogs to isolate structure-activity relationships .
Q. What methodological pitfalls arise when analyzing this compound's pharmacokinetic properties, and how are they mitigated?
Common issues include:
- Plasma protein binding : Use equilibrium dialysis to differentiate free vs. bound fractions.
- Metabolic instability : Incubate with liver microsomes to identify degradation pathways.
- Chirality-dependent effects : Validate assays with enantiomerically pure standards .
Data Analysis & Reporting
Q. How are statistical methods applied to resolve variability in this compound's bioactivity data?
Use mixed-effects models to account for batch-to-batch variability. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals. Transparently document outliers and exclusion criteria .
Q. What comparative frameworks are used to evaluate this compound against similar compounds (e.g., chromenone derivatives)?
Create structural-activity tables comparing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
